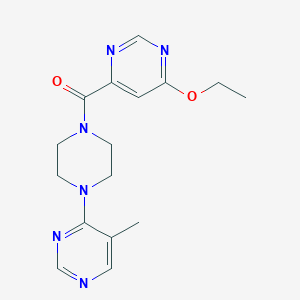

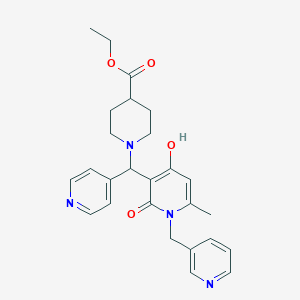

5-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a piperidine ring, and a pyrrolidin-2-one ring . These structures are common in many biologically active compounds .

Molecular Structure Analysis

The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research on compounds structurally related to 5-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one primarily focuses on their synthesis and crystal structures, offering insights into their potential scientific applications. One study describes the synthesis of piperine derivatives, highlighting the importance of electron conjugation over the molecule's length and featuring N—H⋯O amide hydrogen bonds and aromatic π–π stacking in the extended structure, suggesting applications in molecular design and pharmaceuticals (Ezawa et al., 2020).

Medicinal Chemistry and Synthesis Methods

In medicinal chemistry, 3-(Pyrrolidin-1-yl)piperidine is highlighted for its significance, with novel synthesis methods proposed to improve the production scale. Such research underscores the compound's relevance in drug development, emphasizing its structural importance (Smaliy et al., 2011).

Molecular Design and Chemical Reactivity

Further studies delve into the modulation of amide bond rotamers in related compounds, demonstrating how non-covalent interactions can affect amide E:Z equilibrium. This research is crucial for molecular design, where the control over molecular conformation can impact the biological activity and stability of pharmaceuticals (Lanyon‐Hogg et al., 2015).

Antimicrobial Applications

The antimicrobial activity of certain derivatives containing piperidine or pyrrolidine rings has been studied, with some compounds showing strong activity. This suggests potential applications in developing new antimicrobial agents, highlighting the importance of structural modifications for enhanced biological activity (Krolenko et al., 2016).

Enantioselective Synthesis

Research on enantioselective synthesis of pyrrolidines and piperidines bearing chiral tertiary alcohols via nickel-catalyzed intramolecular reductive cyclization of N-alkynones indicates significant applications in organic synthesis. This technique offers a practical approach to synthesizing complex, chiral structures efficiently, relevant for pharmaceutical synthesis and material science (Liu et al., 2018).

Propriétés

IUPAC Name |

5-(4-pyridin-4-yloxypiperidine-1-carbonyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c19-14-2-1-13(17-14)15(20)18-9-5-12(6-10-18)21-11-3-7-16-8-4-11/h3-4,7-8,12-13H,1-2,5-6,9-10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVUICFDRIKGEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N2CCC(CC2)OC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-tert-Butyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2681388.png)

![4-fluoro-N-({5-[(4-methoxybenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2681389.png)

![[2-(2-Chlorophenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2681391.png)

![(E)-[(2,4-dichlorophenyl)methoxy][(3-nitrophenyl)methylidene]amine](/img/structure/B2681392.png)

![N-(3-Chloro-4-fluorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2681393.png)

![4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B2681395.png)

![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide](/img/structure/B2681396.png)

![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-1-oxo-1H-isochromene-3-carboxamide](/img/structure/B2681403.png)

![Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2681407.png)